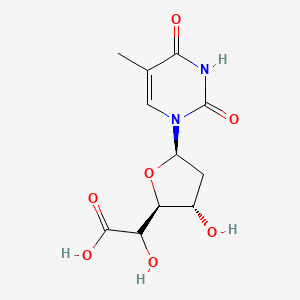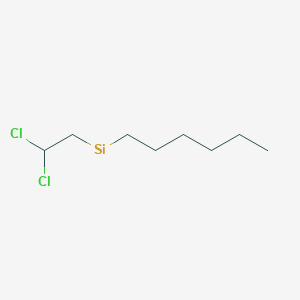
2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid is a labeled derivative of orotic acid, a pyrimidinecarboxylic acid. This compound is significant in various biochemical and pharmaceutical research due to its unique isotopic labeling, which allows for detailed studies of metabolic pathways and mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid typically involves the incorporation of isotopically labeled carbon and nitrogen atoms into the pyrimidine ring. One common method involves the reaction of isotopically labeled urea with malonic acid derivatives under controlled conditions to form the desired pyrimidine structure .
Industrial Production Methods
Industrial production of this compound often employs advanced techniques such as continuous flow synthesis and automated synthesis platforms to ensure high yield and purity. The use of isotopically labeled precursors is crucial in these processes to achieve the desired labeling pattern.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in pharmaceutical and biochemical research .
Wissenschaftliche Forschungsanwendungen
2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of labeled nucleotides and nucleosides.
Biology: Utilized in metabolic studies to trace the incorporation of labeled atoms into biomolecules.
Medicine: Employed in the development of diagnostic agents and therapeutic compounds.
Industry: Used in the production of labeled compounds for research and development purposes.
Wirkmechanismus
The mechanism of action of 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid involves its incorporation into metabolic pathways where it acts as a labeled analog of orotic acid. This allows researchers to study the metabolic fate of orotic acid and its derivatives in various biological systems. The labeled atoms enable precise tracking of the compound through different biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Orotic Acid: The non-labeled parent compound, widely used in biochemical research.
Pyrido[2,3-d]pyrimidine: Another pyrimidine derivative with significant pharmacological activities.
Triazolo[4,3-a]pyrimidine: Known for its therapeutic roles in various medical applications
Uniqueness
2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid is unique due to its isotopic labeling, which provides a powerful tool for tracing and studying metabolic processes. This labeling distinguishes it from other similar compounds and enhances its utility in research applications .
Eigenschaften
Molekularformel |
C5H4N2O4 |
|---|---|
Molekulargewicht |
159.08 g/mol |
IUPAC-Name |
2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i5+1,6+1,7+1 |
InChI-Schlüssel |
PXQPEWDEAKTCGB-SVFBATFISA-N |
Isomerische SMILES |
C1=C([15NH][13C](=O)[15NH]C1=O)C(=O)O |
Kanonische SMILES |
C1=C(NC(=O)NC1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Thieno[3,2-f][1,3]benzothiazole](/img/structure/B14754807.png)
![(14R,15S,18R,19R,22S,23S)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B14754821.png)
![4-[[3,6-Bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14754836.png)

![(2S)-2-tert-butylbicyclo[2.2.1]heptane](/img/structure/B14754855.png)

![4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B14754862.png)



![3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane](/img/structure/B14754893.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid](/img/structure/B14754895.png)
